molecular formula C17H18ClNO2 B5614591 N-(5-chloro-2-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide

N-(5-chloro-2-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide

Cat. No. B5614591
M. Wt: 303.8 g/mol
InChI Key: JHRZDCHDCFJTOU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide is a chemical compound belonging to the class of acetamides, which are characterized by the presence of an amide functional group attached to a phenyl ring that may be substituted. Acetamides are of significant interest due to their diverse biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of corresponding phenols with chloroacetamides in the presence of a base, such as potassium carbonate, and a solvent like N,N-dimethylformamide (DMF). This process might be applicable to the synthesis of N-(5-chloro-2-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide, suggesting a potential pathway involving the reaction of a suitable 2,3-dimethylphenol with 5-chloro-2-methylchloroacetamide under similar conditions (He Xiang-qi, 2007).

Molecular Structure Analysis

Molecular structure analysis of acetamide compounds, including crystallography and spectroscopic methods, typically reveals the presence of intermolecular hydrogen bonding, which significantly influences the compound's solid-state arrangement and properties. For instance, related acetamide compounds show a preference for certain conformations and hydrogen-bonding patterns that could also be expected for N-(5-chloro-2-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide, contributing to its stability and crystalline structure (B. Gowda et al., 2007).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-11-5-4-6-16(13(11)3)21-10-17(20)19-15-9-14(18)8-7-12(15)2/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRZDCHDCFJTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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